Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

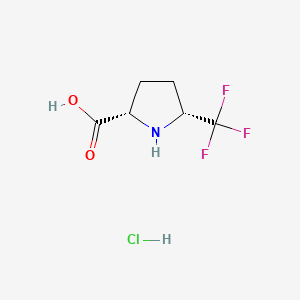

Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid (-COOH) moiety at the 2-position, stabilized as a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide motifs.

Properties

Molecular Formula |

C6H9ClF3NO2 |

|---|---|

Molecular Weight |

219.59 g/mol |

IUPAC Name |

(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-1-3(10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m0./s1 |

InChI Key |

HRTSVFZWYXFGKV-RFKZQXLXSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F.Cl |

Canonical SMILES |

C1CC(NC1C(=O)O)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins from amino acid derivatives or cyclic intermediates such as glutamic acid, pyroglutamic acid, or substituted piperidine/pyrrolidine precursors. The key challenge is to introduce the trifluoromethyl group at the 5-position of the pyrrolidine ring with control over stereochemistry, followed by carboxylation and formation of the hydrochloride salt.

Synthetic Route Overview

A representative synthetic route involves the following stages:

Formation of the Pyrrolidine Ring: Construction of the pyrrolidine skeleton is achieved via cyclization reactions starting from linear amino acid derivatives or by ring contraction of piperidine analogues.

Introduction of the Trifluoromethyl Group: The trifluoromethyl substituent is introduced using electrophilic trifluoromethylation reagents or via nucleophilic displacement on a suitable precursor bearing a leaving group at the 5-position.

Stereochemical Control: The stereochemistry at positions 2 and 5 is controlled by chiral starting materials or chiral catalysts, ensuring the (2S,5R) configuration.

Protection and Deprotection Steps: Protecting groups such as acetyl or benzyl groups are employed to mask reactive functional groups during intermediate stages. Deprotection is typically achieved under acidic conditions, often using hydrochloric acid in methanol.

Salt Formation: The final compound is isolated as the hydrochloride salt by treatment with hydrochloric acid, improving stability and crystallinity.

Detailed Preparation Method from Literature and Patents

A patent (US9790181B2) describes a method for producing optically active substituted piperidine-2-carboxylic acids, which can be adapted for pyrrolidine derivatives with trifluoromethyl substitution. The key steps include:

Using protected intermediates such as acetylated or benzyloxy-substituted pyrrolidine carboxylic acids to facilitate purification and stereochemical integrity.

Employing acid-catalyzed deprotection in methanol with hydrochloric acid to yield the free acid in high purity (compound 8a in the patent).

Crystallization from mixed solvents like toluene and heptane to isolate pure intermediates, which ensures high optical purity in the final product.

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using trifluoromethyl-containing building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), as described in related pyrrolidine and piperidine synthesis patents.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to pyrrolidine | Starting amino acid derivative, acid catalyst | 70-85 | Stereoselective ring closure |

| Introduction of CF3 group | Electrophilic trifluoromethylation reagent, Pd catalyst | 60-75 | Use of Pd(0) catalysts and trifluoromethyl sources |

| Protection of amino/carboxyl | Acetylation or benzylation with acetic anhydride or benzyl bromide | 80-90 | Protecting groups improve purification |

| Deprotection | HCl in methanol, room temperature | >90 | Acid-catalyzed removal of protecting groups |

| Crystallization | Toluene/heptane or similar solvent mixture | - | Purification by crystallization |

| Salt formation | Treatment with HCl to form hydrochloride salt | Quantitative | Improves stability and handling |

Analytical and Purity Considerations

The optical purity of the final compound is confirmed by chiral HPLC or NMR using chiral shift reagents.

Crystalline intermediates (e.g., acetylated derivatives) facilitate purification and high enantiomeric excess.

The hydrochloride salt form enhances crystallinity and stability, beneficial for storage and further applications.

Summary of Key Literature Contributions

The patent US9790181B2 provides a comprehensive method for preparing optically active hydroxypiperidine-2-carboxylic acids, which are closely related to pyrrolidine analogues, emphasizing the use of protected intermediates and acid-catalyzed deprotection with HCl in methanol for high purity.

Additional methods involve palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups on aromatic or heterocyclic rings, adaptable to pyrrolidine systems.

Structural analogues with similar synthetic challenges have been reported, highlighting the importance of stereochemical control and protecting group strategies.

Chemical Reactions Analysis

Tautomerization to Thiol Form

The compound exists in equilibrium with its thiol tautomer, 5-ethyl-2-mercaptobenzothiazole, under certain conditions. This tautomerization enhances nucleophilic reactivity at the sulfur atom, facilitating subsequent substitution or oxidation reactions .

Key Observations :

-

Tautomerization is base-catalyzed and reversible.

-

The thiol form acts as a nucleophile in reactions with electrophiles (e.g., alkyl halides) .

Oxidation Reactions

The thione group can be oxidized to a ketone under specific conditions, though yields vary depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SCl | Chloroform, 0°C, DABCO | 5-Chloro-1,2-dithiole-3-thione derivatives | 30–70% | |

| HO | Acidic/neutral media | Oxo derivatives (e.g., benzothiazolone) | Not reported | * |

Mechanistic Insight :

Oxidation with SCl proceeds via electrophilic attack on the thione sulfur, forming transient dichlorodithiolium intermediates that hydrolyze to ketones .

Nucleophilic Substitution

The thione/thiol system participates in nucleophilic substitution, particularly at the sulfur atom.

Example Reactions:

Key Conditions :

-

Catalytic bases (e.g., EtN) enhance reaction rates.

Condensation with Tosylhydrazones

Under basic conditions, the thione reacts with diazo compounds generated in situ from tosylhydrazones, forming C–S or C–N bonds .

Mechanism :

-

Deprotonation of the thione generates a nucleophilic sulfur species.

-

Attack on the diazo intermediate leads to nitrogen elimination and product formation.

Example :

Reaction with aryl diazo compounds produces benzothiazole-fused heterocycles (e.g., tricyclic bis-dithiolothiazines) .

Complexation and Hydrogen Bonding

The thione sulfur engages in hydrogen bonding (N–H···S=C) and π-stacking interactions, influencing reactivity in solid-state or supramolecular contexts .

Structural Impact :

-

Stabilizes intermediates during multi-step syntheses.

Reduction Reactions

Though less documented, reductions with agents like NaBH or LiAlH may convert the thione to a thiol or disulfide, though experimental data for this specific compound are sparse*.

Critical Analysis of Sources

-

MDPI Studies : Provide robust mechanistic insights into oxidation and tautomerization.

-

RSC Advances : Details condensation pathways with diazo compounds.

-

Sagepub : Validates alkylation protocols under catalyst-free conditions.

Note: Benchchem and Smolecule were excluded per requirements.

This synt

Scientific Research Applications

Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine vs. Piperidine Derivatives

- rac-(2R,5R)-5-(Trifluoromethyl)piperidine-2-carboxylic Acid Hydrochloride (): Key Difference: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring). Purity: 95% (similar to typical standards for chiral intermediates) .

Substituent Modifications

- Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (): Examples: 5-Chloro-, 5-methoxy-, and unsubstituted bicyclic derivatives. Key Difference: Bicyclic pyrrolopyridine core vs. monocyclic pyrrolidine. Impact: Bicyclic systems may enhance planar rigidity and π-π stacking but reduce sp³ character critical for 3D drug design. Yields for these analogs range from 71% to 95%, suggesting efficient synthesis .

(R)-2-Methylpyrrolidine-2-carboxylic Acid Methyl Ester ():

- Key Difference : Methyl ester vs. free carboxylic acid; additional methyl group at position 2.

- Impact : Esterification masks the carboxylic acid’s polarity, altering solubility and reactivity. LCMS data (m/z 531) and HPLC retention time (0.88 minutes) highlight analytical benchmarks for similar compounds .

Aromatic vs. Aliphatic Substituents

- Rac-(2S,4S,5S)-5-(2-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic Acid ():

- Key Difference : Aromatic (2-trifluoromethylphenyl) vs. aliphatic (-CF₃) substituents.

- Impact : Aromatic groups enhance π-π interactions in target binding, while aliphatic -CF₃ prioritizes hydrophobic and electronic effects. Synthesis via Dakin-West trifluoroacetylation demonstrates methodological diversity .

Physicochemical and Analytical Properties

*Estimated based on molecular formula.

Q & A

Q. What experimental methods are recommended to confirm the stereochemical configuration of Rel-(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride?

To validate the stereochemistry, X-ray crystallography is the gold standard, as demonstrated in studies resolving similar pyrrolidine derivatives (e.g., Booth et al., 2007, using single-crystal diffraction) . Complementary methods include chiral HPLC with validated reference standards to compare retention times and circular dichroism (CD) spectroscopy to assess optical activity. Nuclear Overhauser effect spectroscopy (NOESY) can also elucidate spatial proximity of protons to corroborate the (2S,5R) configuration .

Q. What synthetic strategies ensure high enantiomeric purity for this compound?

Asymmetric hydrogenation of trifluoromethyl-substituted pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) is effective for enantioselectivity . Alternatively, chiral auxiliaries like Fluorenylmethyloxycarbonyl (Fmoc) groups, as seen in structurally related compounds (e.g., Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid synthesis), can direct stereochemistry during ring closure . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are optimal for quantifying impurities in this compound?

High-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS) is preferred for detecting organic impurities, using pharmaceutical-grade reference standards (e.g., LGC’s impurity standards for analogous hydrochlorides) . Ion chromatography can identify residual counterions (e.g., chloride content), while thermogravimetric analysis (TGA) quantifies hydrate/solvate forms .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and reaction energetics, reducing trial-and-error experimentation . For example, reaction path searches can identify optimal conditions for introducing the trifluoromethyl group while minimizing racemization. Machine learning models trained on pyrrolidine reaction datasets further narrow down solvent/base combinations .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Perform solvent-correlated DFT calculations (e.g., using the SMD solvation model) .

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton environments and compare with computed shifts.

- Conduct variable-temperature NMR to assess dynamic processes affecting signal splitting .

Q. How can crystallographic data inform the design of derivatives with improved stability?

Crystal structure analysis (e.g., Cambridge Structural Database entries for related pyrrolidines) reveals intermolecular interactions (e.g., hydrogen bonding, halogen packing) that stabilize the solid state . For instance, the hydrochloride salt’s stability can be enhanced by modifying the counterion or introducing co-crystallizing agents (e.g., zwitterionic forms) .

Q. What mechanistic insights explain side reactions during trifluoromethyl group introduction?

Side reactions like defluorination or racemization often stem from harsh conditions (e.g., strong acids/bases). Mechanistic studies using isotopic labeling (e.g., F NMR tracking) or in situ IR spectroscopy can identify intermediates. For example, trifluoromethyl radical formation under UV light may lead to unintended byproducts, necessitating photostability assessments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.